Technical Whitepaper: 4-(Trifluoromethyl)pyridine-3-acetic Acid
Technical Whitepaper: 4-(Trifluoromethyl)pyridine-3-acetic Acid
Executive Summary
4-(Trifluoromethyl)pyridine-3-acetic acid is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Structurally, it consists of a pyridine ring substituted at the C4 position with a strongly electron-withdrawing trifluoromethyl (
This specific substitution pattern creates a unique electronic environment. The
Chemical Profile & Physiochemical Properties[1][2]
The presence of the trifluoromethyl group at C4 significantly alters the properties of this molecule compared to the non-fluorinated analog (pyridine-3-acetic acid).
Datasheet Specifications
| Property | Value / Description | Source/Note |
| CAS Number | 1227607-93-3 | [ChemicalBook, 2025] |
| Molecular Formula | - | |
| Molecular Weight | 205.13 g/mol | - |
| Appearance | Off-white to pale yellow solid | Analogous compounds |
| Predicted Boiling Point | 295.4 ± 35.0 °C | ACD/Labs Predicted |
| Predicted Density | 1.428 ± 0.06 g/cm³ | High density due to |
| pKa (Acid) | 3.83 ± 0.10 | Carboxylic acid proton |
| pKa (Base) | ~2.0 - 2.5 | Pyridine N (lowered by |
| LogP | ~1.3 - 1.5 | Increased lipophilicity |
Structural Analysis
-
Electronic Effect: The
group is a strong -electron withdrawer. This deactivates the pyridine ring toward electrophilic aromatic substitution but activates it for nucleophilic substitution (S_NAr) at the C2 and C6 positions. -
Acidity: The carboxylic acid is separated from the ring by a methylene spacer (
). Consequently, the electron-withdrawing effect of the ring is inductive rather than resonant, making it slightly stronger than acetic acid ( ) but weaker than benzoic acid derivatives.
Synthetic Pathways & Process Chemistry[5]
Due to the limited commercial availability of the acetic acid derivative compared to the nicotinic acid analog, in-house synthesis is often required. Below are two high-fidelity routes.
Route A: Arndt-Eistert Homologation (Recommended)
This route is preferred because the starting material, 4-(trifluoromethyl)nicotinic acid (CAS 158063-66-2) , is widely available and inexpensive. This method extends the carbon chain by one methylene unit.
Mechanism:
-
Activation: Conversion of the nicotinic acid to the acid chloride using oxalyl chloride.
-
Diazotization: Reaction with diazomethane (or TMS-diazomethane for safety) to form the
-diazoketone. -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water to yield the homologated acid.
Route B: Malonate Displacement (S_NAr)
This route utilizes 3-bromo-4-(trifluoromethyl)pyridine or 3-fluoro-4-(trifluoromethyl)pyridine .
Mechanism:
-
Nucleophilic attack by diethyl malonate anion (generated by NaH) on the halogenated pyridine.
-
Hydrolysis of the diester followed by thermal decarboxylation. Note: This route is difficult due to the steric bulk of the
group adjacent to the reaction site (ortho-effect), often resulting in lower yields than Route A.
Visual Synthesis Workflow
Caption: Figure 1. Comparative synthetic pathways. Route A (Arndt-Eistert) is recommended for lab-scale synthesis due to precursor availability.
Experimental Protocol: Amide Coupling
Context: Coupling the target acid with a primary amine (R-NH2) for drug discovery.
Rationale: The
Protocol:
-
Preparation: Dissolve 4-(trifluoromethyl)pyridine-3-acetic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base: Add DIPEA (3.0 eq). The solution may not be fully homogeneous initially.
-
Coupling Agent: Add HATU (1.2 eq). Note: HATU is preferred over EDC due to faster kinetics with sterically hindered substrates.
-
Amine Addition: Add the amine partner (1.1 eq).
-
Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LCMS.
-
Checkpoint: If reaction is incomplete after 6 hours, heat to 50°C. The
group is stable, but the acetic acid methylene is prone to oxidation if heated excessively in air.
-
-
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and Brine. Dry over .[1]
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 4-(trifluoromethyl)pyridine moiety is a privileged scaffold in medicinal chemistry.
-
Metabolic Blocking: The
group blocks the C4 position from cytochrome P450 oxidation, a common metabolic soft spot in pyridines. -
Lipophilicity Modulation: The
group increases LogP by approximately 1.0–1.2 units compared to a methyl group, improving blood-brain barrier (BBB) permeability for CNS targets. -
Dipole Moment: The strong dipole created by the
-Pyridine system can be exploited to orient the molecule within a binding pocket, engaging in specific electrostatic interactions.
Known Analog Applications
While the acetic acid derivative itself is an intermediate, it is homologous to Flonicamid (a pyridine carboxamide insecticide) and structurally related to intermediates used in the synthesis of Navitoclax (anti-cancer), where
Caption: Figure 2. Structure-Activity Relationship (SAR) logic of the scaffold.
Handling, Safety, and Stability
-
Hazard Identification: Irritant (H315, H319, H335).[2]
-
Decarboxylation Risk: Like many heteroaryl acetic acids, this compound may undergo thermal decarboxylation if heated above 150°C in acidic media, yielding 3-methyl-4-(trifluoromethyl)pyridine.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methylene group is susceptible to slow autoxidation over long periods.
References
-
ChemicalBook. (2025). 4-(Trifluoromethyl)pyridine-3-acetic acid Properties and CAS 1227607-93-3. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2777549, 4-(Trifluoromethyl)nicotinic acid. (Precursor data). Retrieved from
-
Santa Cruz Biotechnology. 4-(Trifluoromethyl)pyridine-3-carboxylic acid Product Data. Retrieved from [3]
-
MDPI. (2022). The Role of Trifluoromethyl Groups in Medicinal Chemistry. Molecules. Retrieved from
Sources
- 1. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 2. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)pyridine-3-carboxylic acid | CAS 158063-66-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
